molecular formula C23H34O4 B13844313 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate

17,20b-Dihydroxypregn-4-en-3-one 20-Acetate

Cat. No.: B13844313
M. Wt: 374.5 g/mol
InChI Key: ROAFEZZIAITNPZ-PKTXXXCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is a synthetic steroidal compound. It is structurally related to progesterone and is known for its role in inducing oocyte maturation in various fish species. This compound is often used in scientific research due to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate typically involves the acetylation of 17,20b-Dihydroxypregn-4-en-3-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is widely used in scientific research due to its biological activities. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in inducing oocyte maturation in fish species.

    Medicine: Investigated for its potential therapeutic applications in reproductive health.

    Industry: Used in the production of steroidal pharmaceuticals and research chemicals.

Mechanism of Action

The compound exerts its effects by binding to specific steroid receptors in the target cells. This binding triggers a cascade of molecular events that lead to the desired biological response. In the case of oocyte maturation, the compound interacts with receptors in the oocytes, leading to the activation of signaling pathways that promote maturation.

Comparison with Similar Compounds

  • 17α,20β-Dihydroxyprogesterone
  • 17α-Hydroxy-20β-dihydroprogesterone
  • 4-Pregnene-17α,20β-diol-3-one

Comparison: 17,20b-Dihydroxypregn-4-en-3-one 20-Acetate is unique due to its specific acetate group, which can influence its biological activity and solubility. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and potency in inducing oocyte maturation.

Properties

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

[(1R)-1-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H34O4/c1-14(27-15(2)24)23(26)12-9-20-18-6-5-16-13-17(25)7-10-21(16,3)19(18)8-11-22(20,23)4/h13-14,18-20,26H,5-12H2,1-4H3/t14-,18-,19+,20+,21+,22+,23+/m1/s1

InChI Key

ROAFEZZIAITNPZ-PKTXXXCRSA-N

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)OC(=O)C

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.